3-(3-Iodophenoxy)piperidine
Overview
Description
3-(3-Iodophenoxy)piperidine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an iodophenoxy group attached to the piperidine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
It is known that piperidine derivatives have shown therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, and leukemia .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
3-(3-Iodophenoxy)piperidine, like other piperidine derivatives, affects several biochemical pathways. It has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play a significant role in cell proliferation, survival, and migration, which are critical processes in cancer development and progression.
Pharmacokinetics
Piperidine derivatives are known to be widely used as building blocks in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
3-(3-Iodophenoxy)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome P450 monooxygenase enzymes . These enzymes are involved in the metabolism of various substrates, and the interaction with this compound can influence their activity. Additionally, this compound has been shown to interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway . These interactions highlight the compound’s role in modulating enzymatic activities and biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce cell cycle arrest and programmed cell death in certain cancer cell lines . This effect is mediated through the modulation of key signaling pathways and the upregulation of specific genes involved in apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to cytochrome P450 monooxygenase enzymes, which leads to the inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of various substrates and the production of reactive oxygen species. Additionally, this compound can modulate gene expression by binding to specific transcription factors and influencing their activity . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of metabolic pathways . At higher doses, this compound can exhibit toxic or adverse effects, including respiratory paralysis and organ dysfunction . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. One of the key metabolic pathways involves the glutamylation and hydroxylation of this compound by glutamine synthetase-like proteins and cytochrome P450 monooxygenase enzymes . This pathway leads to the formation of γ-glutamylpiperidide, which is further metabolized in the cell. The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of various metabolites, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 monooxygenase enzymes . This subcellular localization is essential for the compound’s ability to modulate enzymatic activities and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenoxy)piperidine typically involves the reaction of 3-iodophenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-iodophenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenoxy)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-(3-Iodophenoxy)piperidine has several applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in medicinal chemistry.
3-Iodophenol: A precursor in the synthesis of 3-(3-Iodophenoxy)piperidine, used in various organic synthesis reactions.
Other Iodophenoxy Derivatives: Compounds with similar structures but different substituents on the phenoxy group, used in diverse chemical and biological applications.
Uniqueness
This compound is unique due to the presence of both the iodophenoxy group and the piperidine ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable tool in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications .
Properties
IUPAC Name |
3-(3-iodophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKFDIMIVGGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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